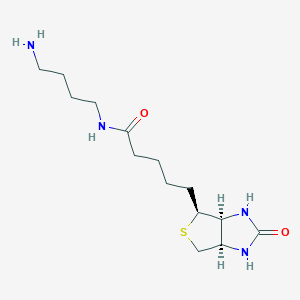
4-bromo-1,2-diphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-1,1’:2’,1’'-terbenzene is an organic compound with the molecular formula C18H13Br It is a derivative of terphenyl, where one of the phenyl rings is substituted with a bromine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromo-1,1’:2’,1’'-terbenzene can be synthesized through a condensation reaction involving benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This method leverages the strong rigidity of the compound to overcome aggregation-caused quenching and exhibit aggregation-induced emission properties.
Industrial Production Methods: While specific industrial production methods for 4’-Bromo-1,1’:2’,1’'-terbenzene are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-1,1’:2’,1’'-terbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles, maintaining the aromaticity of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine cation, which forms a sigma-bond with the benzene ring, generating a positively charged intermediate that subsequently loses a proton to yield the substituted benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted terphenyl derivatives.
Scientific Research Applications
4’-Bromo-1,1’:2’,1’'-terbenzene has several scientific research applications, including:
Materials Science: The compound’s aggregation-induced emission properties make it useful in the development of fluorescent materials for imaging and sensing applications.
Medicinal Chemistry:
Biological Research: The compound’s ability to generate singlet oxygen efficiently makes it valuable for studying oxidative stress and related biological processes.
Mechanism of Action
The mechanism by which 4’-Bromo-1,1’:2’,1’'-terbenzene exerts its effects involves the generation of singlet oxygen, a reactive oxygen species. This process is facilitated by the compound’s strong green fluorescence, which indicates efficient singlet oxygen production . The molecular targets and pathways involved include the interaction with cellular components leading to oxidative stress and cell death, particularly in cancer cells .
Comparison with Similar Compounds
4-Bromo-1,2-diethoxybenzene: Another brominated aromatic compound with different substituents and properties.
4-Bromo-1-fluoro-2-nitrobenzene: A compound used in the synthesis of anti-inflammatory agents.
Uniqueness: 4’-Bromo-1,1’:2’,1’'-terbenzene is unique due to its aggregation-induced emission properties, which are not commonly observed in other similar compounds. This makes it particularly valuable for applications requiring high fluorescence in aqueous solutions .
Conclusion
4’-Bromo-1,1’:2’,1’'-terbenzene is a compound with significant potential in various scientific fields. Its unique properties and versatile applications make it a valuable subject of study for researchers in materials science, medicinal chemistry, and biological research.
Properties
IUPAC Name |
4-bromo-1,2-diphenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRFVWIUESOINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzene, [[3-chloro-2-(chloroMethoxy)propoxy]Methyl]-](/img/new.no-structure.jpg)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B1149460.png)
![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

